molecular formula C15H15NO5 B11206204 5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11206204
M. Wt: 289.28 g/mol
InChI Key: HFCNVYIXOOSYQL-UHFFFAOYSA-N
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Description

5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 3-acetylphenylamino substituent at the methylidene position. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in conjugate additions and cyclocondensation reactions. The compound serves as a key intermediate in synthesizing biologically active molecules, particularly 4(1H)-quinolone derivatives, which exhibit antimicrobial and anticancer properties . Its structure is characterized by a planar dioxane-dione ring and a conjugated enamine system, which stabilizes the molecule and facilitates further functionalization.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

5-[(3-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C15H15NO5/c1-9(17)10-5-4-6-11(7-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3

InChI Key

HFCNVYIXOOSYQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC=C2C(=O)OC(OC2=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through its reactive methylene group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound belongs to a broader class of 5-[(aryl/heteroarylamino)methylidene]-Meldrum’s acid derivatives. Variations in the aromatic substituent significantly influence physicochemical properties, reactivity, and biological activity. Key analogues include:

Electron-Withdrawing Group (EWG) Substitutions
  • 5-{[(2-Chloro-4-nitrophenyl)amino]methylidene} derivative (CAS 213699-53-7): The nitro and chloro groups enhance electrophilicity, improving reactivity in nucleophilic substitutions. This derivative is used in synthesizing quinolones with enhanced antibacterial activity .
  • 5-{[(3-Fluorophenyl)amino]methylidene} derivative: The fluorine atom introduces electronegativity, stabilizing the enamine system.
Electron-Donating Group (EDG) Substitutions
  • 5-{[(4-Methoxyphenyl)amino]methylidene} derivative (CAS 25063-43-8): The para-methoxy group increases solubility in polar solvents (e.g., ethanol, DMF) due to enhanced polarity. This derivative is a precursor for fluorescent dyes .
  • 5-{[(3,4-Dimethoxyphenyl)amino]methylidene} derivative (CAS 213699-53-7): Dual methoxy groups further boost solubility but reduce electrophilicity, limiting its use in reactions requiring high reactivity .
Bulky/Hindered Substituents
  • 5-{[(5-Fluoro-2-methylphenyl)amino]methylidene} derivative (CAS 370845-14-0): The ortho-methyl group introduces steric hindrance, slowing down reaction kinetics but improving thermal stability. This compound is produced as a high-purity pharmaceutical intermediate (>99%) .

Physicochemical Properties

  • Solubility: EDG-substituted derivatives (e.g., 4-methoxy) show higher solubility in polar solvents (DMF, ethanol) compared to EWG analogues (nitro, chloro) .
  • Thermal Stability : Bulky substituents (e.g., 5-fluoro-2-methylphenyl) enhance stability, with decomposition temperatures exceeding 200°C .
  • Crystallinity : Fluorinated derivatives exhibit well-defined crystalline structures, enabling precise X-ray diffraction analysis .

Biological Activity

The compound 5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 97545-50-1) is a member of the Meldrum's acid derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15NO5C_{15}H_{15}NO_{5} with a molecular weight of 289.29 g/mol. The structure features a dioxane ring with an acetylphenyl substituent, which contributes to its biological activity.

Structural Formula

\text{5 3 Acetylphenyl amino methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione}

Antibacterial Activity

Recent studies have demonstrated that derivatives of Meldrum's acid exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A study conducted by Silva et al. (2023) assessed the antibacterial activity of Meldrum's acid derivatives, including our compound. The results indicated that it exhibits notable activity against Escherichia coli and Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
E. coli12.4
S. aureus15.0
Pseudomonas aeruginosa18.5

The selectivity index (SI) for the compound was calculated to be 4.8 against E. coli, indicating a favorable therapeutic window.

Anticancer Activity

The anticancer potential of this compound has also been investigated through various in vitro studies.

Cancer Cell Line Testing

The compound was tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The results are summarized in the table below:

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa15.74.8
A54921.83.6
LS17430.52.9

The data indicates that the compound exhibits significant cytotoxicity towards cancer cells while maintaining lower toxicity towards normal human fibroblast cells (MRC-5).

Molecular docking studies reveal that the compound binds effectively to key biological targets such as DNA topoisomerase II beta and E. coli gyrase B. The binding affinities suggest that the compound acts as a Michael acceptor for nucleophiles like lysine and serine residues within these enzymes, potentially disrupting their function and leading to cell death in bacterial and cancer cells.

Study 1: Antibacterial Activity Assessment

In a controlled laboratory setting, researchers synthesized various Meldrum's acid derivatives and evaluated their antibacterial properties against clinical strains of bacteria. The study highlighted the effectiveness of our compound in enhancing the antibiotic effects when used in combination with standard antibiotics like streptomycin.

Study 2: Anticancer Efficacy Evaluation

A separate investigation focused on the anticancer effects of the compound on HeLa cells demonstrated a dose-dependent response with significant cell death observed at concentrations above 15 μM. This study emphasized the importance of further exploring this compound's potential as an anticancer agent.

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